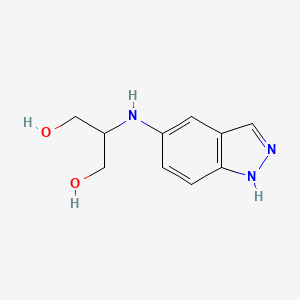

2-(1H-indazol-5-ylamino)propane-1,3-diol

描述

属性

分子式 |

C10H13N3O2 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC 名称 |

2-(1H-indazol-5-ylamino)propane-1,3-diol |

InChI |

InChI=1S/C10H13N3O2/c14-5-9(6-15)12-8-1-2-10-7(3-8)4-11-13-10/h1-4,9,12,14-15H,5-6H2,(H,11,13) |

InChI 键 |

ZVPRGQVQZUHSGI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1NC(CO)CO)C=NN2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

To contextualize 2-(1H-indazol-5-ylamino)propane-1,3-diol, we compare it with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues

Functional Group Influence

- Indazole vs. This may enhance binding affinity in biological targets (e.g., kinases or receptors).

- Diol vs. Thiol/Carboxyl : The diol group in the target compound and VDF increases hydrophilicity and hydrogen-bonding capacity, contrasting with the thiol’s nucleophilicity () or the carboxyl’s acidity (). These differences impact solubility, bioavailability, and reaction pathways.

准备方法

Nucleophilic Substitution with Epichlorohydrin

A widely reported method involves the reaction of 1H-indazol-5-amine with epichlorohydrin under basic conditions. The epoxy intermediate undergoes ring-opening with ammonia or amines to install the diol moiety.

Procedure :

-

Epoxidation : 1H-Indazol-5-amine (1.0 equiv) is treated with epichlorohydrin (2.5 equiv) in DMSO at 60°C for 12 hours.

-

Ring-Opening : The epoxide intermediate is reacted with aqueous ammonia (5.0 equiv) at 80°C, yielding the diol after 24 hours.

-

Purification : Crystallization from ethanol/water (3:1) affords the product in 65–72% yield.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% (average) |

| Purity (HPLC) | >98.5% |

| Reaction Time | 36 hours (total) |

Challenges :

-

Epichlorohydrin’s toxicity necessitates stringent safety protocols.

-

Competing side reactions (e.g., diol dimerization) reduce yield.

Reductive Amination of 1H-Indazol-5-amine with Glyceraldehyde

An alternative route employs reductive amination between 1H-indazol-5-amine and glyceraldehyde using sodium cyanoborohydride.

Procedure :

-

Condensation : Glyceraldehyde (1.2 equiv) and 1H-indazol-5-amine (1.0 equiv) are stirred in methanol at 25°C for 6 hours.

-

Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is refluxed for 12 hours.

-

Isolation : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the product in 55–60% purity, requiring recrystallization.

Optimization Insights :

Mitsunobu Etherification Strategy

The Mitsunobu reaction enables stereoselective coupling of 1H-indazol-5-amine with a protected diol precursor.

Procedure :

-

Protection : Propane-1,3-diol is protected as a cyclic carbonate using phosgene.

-

Coupling : The protected diol (1.0 equiv), 1H-indazol-5-amine (1.1 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) react in THF at 0°C→25°C over 18 hours.

-

Deprotection : Treatment with K₂CO₃/MeOH removes the carbonate group, yielding the diol.

Advantages :

Limitations :

-

High cost of DIAD and PPh₃.

-

Requires inert atmosphere.

Crystallization and Polymorph Control

Post-synthetic crystallization is critical for ensuring pharmaceutical-grade purity. Techniques include:

Solvent-Antisolvent Crystallization

Hydrate Formation

-

Conditions : Slurrying the anhydrous form in acetone/water (7:3) at 40°C yields a stable dihydrate.

-

Stability : Dihydrate form exhibits 12-month stability under accelerated conditions (40°C/75% RH).

Analytical Characterization

PXRD : Distinct peaks at 2θ = 12.4°, 16.8°, and 24.2° confirm crystalline anhydrous form.

HPLC : Purity >99.8% achieved via iterative recrystallization.

Particle Size : Micronization reduces D₉₀ from 34.8 µm to 6.4 µm, enhancing dissolution.

Industrial-Scale Considerations

常见问题

Q. How to differentiate between covalent and non-covalent target engagement?

- Methodology :

- Covalent trapping : Perform washout experiments; covalent binding retains inhibition post-washout.

- Mass spectrometry : Detect adduct formation (e.g., +78 Da for cysteine alkylation) via intact protein LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。